Product packaging for Isooctyl nitrate(Cat. No.:CAS No. 73513-43-6)

Isooctyl nitrate

Cat. No.: B3281456
CAS No.: 73513-43-6
M. Wt: 175.23 g/mol
InChI Key: PWONZZKXEVZFDV-UHFFFAOYSA-N
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Description

Historical Trajectories of Nitrate (B79036) Ester Chemistry and Applications

The study and application of organic nitrate esters have a rich history, dating back to the mid-19th century. The discovery of glyceryl trinitrate (nitroglycerin) in 1847 by Ascanio Sobrero marked a significant milestone, initially noted for its potent explosive properties nih.govspringerprofessional.deresearchgate.netwikipedia.orgnih.govnih.gov. By 1879, its medicinal application for treating angina pectoris was documented, highlighting its vasodilatory effects nih.govnih.govescardio.org. The late 19th century witnessed the development of smokeless powders, with nitrocellulose and nitroglycerin becoming key components in new explosive and propellant formulations, leveraging the burgeoning field of organic chemistry springerprofessional.detaylorandfrancis.comresearchgate.net.

Beyond nitroglycerin, other nitrate esters like pentaerythritol (B129877) tetranitrate (PETN), isosorbide (B1672297) dinitrate (ISDN), and isosorbide mononitrate (ISMN) have also found applications, primarily as explosives and, in some cases, as pharmaceuticals nih.govresearchgate.netwikipedia.orgnih.govescardio.orgtaylorandfrancis.com. The fundamental nitration reaction, involving the esterification of an alcohol with nitric acid, often facilitated by sulfuric acid, has been a cornerstone of this chemistry for over a century, enabling the synthesis of these diverse compounds springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govpatsnap.com.

Contemporary Academic Significance of Isooctyl Nitrate Research

In contemporary academic research, this compound (also known as 2-ethylhexyl nitrate, EHN) is recognized for its specific chemical properties and its utility in applied scientific studies.

This compound, with the chemical formula C₈H₁₇NO₃ and a molecular weight of approximately 175.23 g/mol nih.govchembk.com, is an aliphatic nitrate ester. Its synthesis typically involves the nitration of isooctanol (2-ethylhexanol) using a mixture of nitric and sulfuric acids, a process that is both rapid and highly exothermic springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govpatsnap.com. The inherent exothermicity necessitates careful control of reaction conditions, including temperature and mixing, to prevent hazardous side reactions or decomposition google.comguidechem.comresearchgate.net. Modern synthetic approaches often employ microreactor technology to enhance safety, improve heat transfer, and achieve higher yields and purity google.comguidechem.compatsnap.comscispace.com.

Academically, its primary interest lies in its application as a diesel fuel additive, where it functions as a cetane improver. By undergoing thermal decomposition at relatively low temperatures, this compound generates free radicals that initiate oxidation chain reactions, thereby reducing the activation energy for diesel autoignition and improving combustion performance guidechem.comchembk.comsae.orgsae.orghaihangchem.com. This application makes it a subject of study in fuel chemistry and internal combustion engine research.

Table 1: Key Synthesis Parameters for this compound

ParameterTypical Range/ValueSources
Nitrating AgentMixed acid (HNO₃ + H₂SO₄) springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govpatsnap.com
H₂SO₄:HNO₃ Molar Ratio1.5–2.5:1 google.com, ~0.3:1.0 guidechem.com google.comguidechem.com
HNO₃:Isooctanol Molar Ratio~1.3:1 google.com, 1.2–1.4:1 guidechem.com, ~1.1:1 patsnap.com google.comguidechem.compatsnap.com
Reaction Temperature0–5 °C google.com, 30–80 °C google.com, 45–55 °C patsnap.com google.compatsnap.comgoogle.com
Reaction Time0.5–1 hour google.com, ~30 seconds patsnap.com google.compatsnap.com
CatalystSulfuric acid or Solid acid springerprofessional.dewikipedia.orgresearchgate.netgoogle.comguidechem.comnih.govscispace.com
Reactor TypeTank reactor or Microchannel reactor google.comguidechem.compatsnap.comscispace.comgoogle.com

While not its primary focus, this compound touches upon environmental chemistry through its classification as a hazardous substance (UN number 2821) zbaqchem.com. Its industrial use necessitates careful handling, storage, and transportation due to potential risks, including explosion prevention zbaqchem.com. Research also suggests that its use may have environmental impacts, underscoring the need for assessment and monitoring zbaqchem.com. In the broader context of atmospheric chemistry, organic nitrates, in general, are recognized as secondary pollutants formed from nitrogen oxides (NOx) and volatile organic compounds (VOCs). Their atmospheric fate, including transport and removal, is influenced by gas-phase reactions, photolysis, and aqueous-phase chemistry, though specific detailed studies on this compound's atmospheric behavior are less prominent in the provided literature compared to its combustion-related applications copernicus.orgcopernicus.orgmdpi.comsciencedaily.com.

This compound serves as a valuable model compound for investigating chemical reaction mechanisms, particularly in the context of combustion and thermal decomposition. Studies have explored its thermal decomposition pathways, often employing techniques like shock tube experiments and kinetic modeling researchgate.netsae.orgsae.orgustc.edu.cnmit.edu. These investigations aim to elucidate how this compound breaks down, generating reactive species such as radicals (e.g., 3-heptyl radicals) and nitrogen dioxide (NO₂), and how these species influence the combustion process of fuels like diesel researchgate.net.

Research indicates that this compound's decomposition promotes the formation of key radicals (OH, H, HO₂, H₂O₂) in hydrocarbon cleavage reactions. This acceleration of decomposition shortens the ignition delay period of fuels, a critical parameter in engine performance sae.orgsae.org. By analyzing these mechanisms, researchers can better understand and predict the behavior of diesel engines, especially under challenging conditions such as low atmospheric pressure at high altitudes sae.orgsae.org. The data generated from these mechanistic studies contributes to the development of more efficient and cleaner combustion processes.

Table 2: Effects of this compound (EHN) on Diesel Engine Combustion Performance (Low Intake Pressure)

ParameterDiesel Fuel (Baseline)EHN (0.3% mass)EHN (0.6% mass)EHN (0.9% mass)Source(s)
Peak Cylinder Pressure (MPa)(Implicitly higher)-0.06-0.09-0.13 sae.orgsae.org
Peak Instantaneous Heat Release Rate (%)(Implicitly higher)-5.0-8.0-9.8 sae.orgsae.org
Heat Release Rate Curve Advance (°CA)(Baseline)0.40.81.1 sae.orgsae.org
Engine Output Torque(Baseline)IncreasedIncreasedIncreased sae.orgsae.org
Brake Specific Fuel Consumption(Baseline)DecreasedDecreasedDecreased sae.orgsae.org

Note: Values for Peak Cylinder Pressure are relative decreases compared to baseline diesel fuel. Values for Peak Instantaneous Heat Release Rate are relative decreases.

Compound List:

this compound (also known as 2-Ethylhexyl nitrate, EHN)

Nitroglycerin (Glyceryl trinitrate, GTN)

Nitrocellulose (NC)

Pentaerythritol tetranitrate (PETN)

Isosorbide dinitrate (ISDN)

Isosorbide 5-mononitrate (ISMN)

Ethylene glycol dinitrates (EGDN)

Methyl nitrate

Nitric acid

Sulfuric acid

Isooctanol (2-Ethylhexanol)

Toluene

Nitric oxide (NO)

Nitrogen dioxide (NO₂)

Hydroxyl radical (OH)

Hydrogen radical (H)

Hydroperoxyl radical (HO₂)

Hydrogen peroxide (H₂O₂)

n-heptane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B3281456 Isooctyl nitrate CAS No. 73513-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWONZZKXEVZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994276
Record name 6-Methylheptyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73513-43-6
Record name Nitric acid, isooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylheptyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Isooctyl Nitrate Reactivity

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of isooctyl nitrate (B79036) is initiated by the homolytic cleavage of the weak O—N bond within the nitrate functional group. This process is a fundamental reaction pathway for alkyl nitrates, leading to the formation of distinct radical species and nitrogen dioxide.

Initial O—N Bond Fission

The primary step in the thermal decomposition of isooctyl nitrate involves the breaking of the O—N bond. This unimolecular dissociation yields an alkoxy radical and nitrogen dioxide (NO₂):

C₈H₁₇ONO₂ → C₈H₁₇O• + NO₂

Research on related alkyl nitrates, such as isopropyl nitrate and ethyl nitrate, has established the O—N bond dissociation energy to be in the range of 38.2 to 38.3 kcal mol⁻¹ researchgate.net. It is reasonable to infer a similar bond dissociation energy for this compound, as the O—N bond strength is a characteristic feature of the nitrate functional group. The kinetics of this initial fission are influenced by temperature and pressure, with decomposition rates for 2-ethylhexyl nitrate being noted as near the high-pressure limit researchgate.net. While the decomposition of neat this compound can be complex, its reaction kinetics can be simplified and studied more effectively in the presence of radical-trapping agents like toluene, which facilitates the determination of first-order rate constants researchgate.net.

Radical Intermediates and Subsequent Reactions

Following the initial O—N bond fission, the generated 2-ethylhexoxy radical (C₈H₁₇O•) is highly unstable and undergoes rapid subsequent reactions. A primary decomposition pathway for such alkoxy radicals involves β-scission, leading to the formation of smaller radicals and stable molecules. For the 2-ethylhexoxy radical, this can result in the formation of a heptyl radical and formaldehyde (B43269) researchgate.net. Specifically, the decomposition of 2-ethylhexyl nitrate has been shown to generate NO₂ and 3-heptyl radicals researchgate.net.

Theoretical and Computational Chemistry of Isooctyl Nitrate and Alkyl Nitrates

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules like isooctyl nitrate (B79036). These methods, including Density Functional Theory (DFT) and higher-level wavefunction methods such as coupled-cluster theory, allow for the determination of electronic structure, molecular geometries, and thermochemical properties. Studies on alkyl nitrates, including 2-ethylhexyl nitrate (a major component of commercial isooctyl nitrate), have employed these techniques to investigate bond dissociation energies (BDEs) and reaction pathways researchgate.net. For instance, calculations suggest that BDEs in the range of 190-210 kJ/mol might be a threshold for cetane number enhancement effects in fuel additives researchgate.net. Furthermore, quantum chemical methods are crucial for characterizing transition states and reaction intermediates, providing detailed mechanistic insights into decomposition or combustion processes mit.edursc.orgcecam.org. These calculations can also predict charge distribution and molecular orbital energies, which are critical for understanding reactivity and intermolecular interactions researchgate.netresearchgate.net.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in various environments. By integrating Newton's equations of motion, MD simulations can track the movement of atoms and molecules over time, providing insights into diffusion, conformational changes, and interactions researchgate.netnih.govmdpi.com. While specific MD studies focused solely on this compound are not extensively detailed in the provided search results, MD simulations are widely used for similar organic molecules and systems, including ionic liquids and organic contaminants at interfaces researchgate.netnih.govmdpi.comclaudiozannoni.it. These simulations can model systems from a few picoseconds to microseconds, capturing phenomena like molecular rearrangements, solvation dynamics, and the behavior of molecules in condensed phases or at interfaces nih.govmdpi.comclaudiozannoni.it. For this compound, MD could be employed to understand its behavior in liquid fuel mixtures or its interaction with surfaces.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling plays a vital role in predicting the reactivity of this compound and elucidating its reaction pathways, particularly in the context of combustion and fuel additives mit.eduresearchgate.netresearchgate.nettum.demit.edu. Studies on 2-ethylhexyl nitrate (EHN), a primary constituent of this compound, have used detailed chemical kinetic simulations to understand its role in enhancing the cetane number of fuels researchgate.netresearchgate.net. These simulations analyze decomposition mechanisms, identifying key species and reactions that influence ignition delay times researchgate.netresearchgate.net. For example, EHN decomposition generates NO2 and 3-heptyl radicals, where the latter is significant for accelerating low-to-intermediate temperature combustion chemistry by promoting OH radical production researchgate.net. Computational methods, including those that predict transition states, are essential for mapping out complex reaction networks and identifying rate-limiting steps mit.edursc.orgtum.demit.edu. This predictive capability is crucial for optimizing fuel formulations and understanding combustion processes.

Conformational Analysis and Intermolecular Interactions

Understanding the preferred conformations and intermolecular interactions of this compound is key to predicting its physical properties and reactivity. Conformational analysis, often performed using quantum chemical methods, identifies the lowest energy spatial arrangements of the molecule nih.govsastra.edu. Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and charge transfer, dictate how molecules associate with each other and with their environment nih.govsastra.edursc.orgsioc-journal.cn. While direct studies on this compound's specific conformations are limited in the search results, research on related compounds, like ethylammonium (B1618946) nitrate, highlights the importance of these interactions in determining molecular behavior and stability rsc.orgsioc-journal.cn. For instance, studies on other nitrates reveal that hydrogen bonding and dispersion forces significantly influence molecular arrangements and interaction energies rsc.orgsioc-journal.cn.

Solvation Effects and Environmental Interactions

Solvation plays a critical role in the behavior of chemical compounds in solution and their interactions with the environment. Computational models, such as the Polarizable Continuum Model (PCM) and Solvation Model Density (SMD), are used to account for solvent effects without explicitly simulating every solvent molecule, which is computationally expensive sci-hub.sescielo.brwikipedia.org. These models partition solvation free energy into electrostatic, dispersion, and cavitation terms, allowing for accurate predictions of properties like hydration free energies and partition coefficients (e.g., log Kow) sci-hub.se. While specific solvation studies for this compound are not detailed, these generalized methods are applicable to understanding how it might interact with polar or non-polar solvents, or its behavior in environmental matrices claudiozannoni.itsci-hub.sescielo.brwikipedia.org. Such insights are valuable for predicting its environmental fate and transport.

Advanced Analytical Methodologies for Isooctyl Nitrate Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods offer high separation power, enabling the isolation and detection of isooctyl nitrate (B79036) from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Nitrates

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of alkyl nitrates, including isooctyl nitrate (commonly referred to as 2-ethylhexyl nitrate, 2-EHN). This method combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry.

GC-MS has been successfully applied for the quantification of 2-EHN in diesel fuel researchgate.netmdpi.com. Headspace GC-MS (HS-GC/MS) coupled with negative chemical ionization (NCI) using methane (B114726) is a particularly effective approach for this application researchgate.netmdpi.com. Instrumentation typically involves systems such as the Shimadzu GC-2010 GC/GC/MS-TQ8040 and capillary columns like DB5-MS or DB-1MS researchgate.netmdpi.comedpsciences.org. For accurate quantification, internal standards such as o-nitrotoluene are employed researchgate.netmdpi.com.

Performance metrics for GC-MS analysis of 2-EHN demonstrate its suitability for trace analysis:

Parameter Value Unit Reference
Limit of Detection (LOD) 0.009 % v/v researchgate.netmdpi.com
Limit of Quantification (LOQ) 0.03 % v/v researchgate.netmdpi.com
LOQ (alternative) 50 µg/L diduco.com
Rel. Standard Deviation (RSD) < 10 % researchgate.netmdpi.com
Internal Standard o-nitrotoluene N/A researchgate.netmdpi.com
Ionization Mode NCI (Methane) N/A researchgate.netmdpi.com
Column DB5-MS / DB-1MS N/A researchgate.netmdpi.comedpsciences.org

While GC-MS is powerful, some organic nitrates can be susceptible to thermal instability and decomposition within the separation system, which can pose challenges thermofisher.com. However, optimized methods, including headspace techniques, help mitigate these issues. GC-MS is also applied to the analysis of various organic nitrates in atmospheric studies researchgate.net and, with derivatization, to inorganic nitrate and nitrite (B80452) species najah.eduresearchgate.netcopernicus.orgflinders.edu.auiwaponline.comlcms.cz.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Nitrate Esters

Liquid Chromatography-Mass Spectrometry (LC-MS) is another robust technique for analyzing nitrate esters, offering complementary separation and detection capabilities to GC-MS. LC-MS is particularly useful for compounds that may be less volatile or thermally labile.

LC-MS, utilizing techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in negative-ion mode, is employed for the analysis of nitrate ester explosives researchgate.netnih.govnih.gov. These methods can detect characteristic fragment ions, such as [NO₃]⁻ at m/z 61.95 for many nitrate esters thermofisher.com. Post-column additives, such as ammonium (B1175870) nitrate or propionic acid, can promote the formation of adduct ions, enhancing sensitivity and aiding in identification researchgate.net.

The application of LC-MS extends to the analysis of organic nitrates in various contexts. For instance, LC-MS/MS has been used to identify metabolites of 2-ethylhexyl nitrate (2-EHN) during biodegradation studies arxiv.orgasm.org. Reversed-phase HPLC (RP-HPLC) methods, often with mobile phases containing acetonitrile, water, and formic acid (for MS compatibility), are suitable for analyzing 2-EHN sielc.com. The use of smaller particle columns in UPLC applications can further enhance separation speed and efficiency sielc.com.

Ion Chromatography for Nitrate/Nitrite Analysis

Ion Chromatography (IC) is a primary technique for the determination of inorganic anions, including nitrate (NO₃⁻) and nitrite (NO₂⁻). While this compound is an organic compound, IC is relevant for analyzing its inorganic precursors or breakdown products, or in broader environmental analyses where inorganic nitrates and nitrites are common analytes.

IC methods typically employ anion-exchange columns with suppressed conductivity detection or UV detection. Nitrate, due to its UV absorbance, can be detected at wavelengths below 220 nm diduco.com. Various IC methods are established for nitrate and nitrite determination in diverse matrices such as water, food products, and pharmaceutical additives mdpi.comdiduco.comlcms.czthermofisher.comthermofisher.compjoes.comshimadzu.comthermofisher.comcoresta.orglcms.czunil.ch.

Key aspects of IC for nitrate/nitrite analysis include:

  • Separation: Anion-exchange columns, often with hydroxide (B78521) or carbonate-bicarbonate eluents, are used to separate anions diduco.comlcms.czthermofisher.comlcms.cz. Specific columns like Dionex IonPac AS11-HC-4µm or AS18-Fast Capillary Column are employed lcms.czthermofisher.com.
  • Detection: Suppressed conductivity detection is common, but UV detection at around 210-225 nm is also utilized, especially for high ionic strength samples or to overcome chloride interference thermofisher.comthermofisher.comshimadzu.comthermofisher.com.
  • Performance: IC methods offer good reproducibility, high sensitivity, and selectivity mdpi.comthermofisher.comshimadzu.com. For instance, limits of detection on the order of µg/L can be achieved with UV detection shimadzu.com. Recoveries are typically high, often exceeding 90% lcms.czshimadzu.comresearchgate.net.
  • Spectroscopic Methods for Mechanistic and Quantitative Studies

    Spectroscopic techniques provide insights into reaction mechanisms, molecular structures, and quantitative analysis through the interaction of electromagnetic radiation with matter.

    In-situ Infrared and UV-Visible Spectroscopy for Reaction Monitoring

    In-situ Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for monitoring chemical reactions in real-time, providing information on reactant consumption, product formation, and reaction kinetics.

    Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used for analyzing molecular structure and composition, acting as a unique fingerprint for identification upi.edumt.com. In the context of organic nitrates, FTIR can monitor the characteristic asymmetric -ONO₂ stretch, typically observed around 1640-1620 cm⁻¹ copernicus.orgupi.edu. This technique has been employed to study the atmospheric oxidation of volatile organic compounds and measure the concentration of organic nitrates copernicus.orgacs.org. In-situ FTIR is valuable for studying reaction mechanisms, kinetics, and optimizing yields in chemical processes mt.com. For example, it has been used to monitor the temporal evolution of reactants and products in the oxidation of methyl and ethyl nitrate publish.csiro.au.

    UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the direct determination of nitrate by measuring its absorbance in the UV range, typically around 210-220 nm diduco.comedgeanalytical.compsu.edu. While direct UV-Vis is effective for nitrate, interference from other UV-absorbing species, such as organic matter and nitrite, can occur edgeanalytical.compsu.edu. Methods have been developed to mitigate these interferences, including using second-derivative spectroscopy or specific wavelength corrections edgeanalytical.com. UV-Vis spectroscopy is also employed in conjunction with other techniques, such as HPLC, for detecting compounds that lack strong chromophores or for monitoring reactions.

    Advanced Spectrophotometric Approaches for Nitrate/Nitrite Analysis

    Beyond direct UV-Vis measurements, several advanced spectrophotometric methods are available for the sensitive and selective determination of nitrate and nitrite. These often involve colorimetric reactions to produce a species with strong absorbance in the visible spectrum.

    Diazotization and Coupling Reactions: A common approach for nitrite determination involves its reaction with sulfanilic acid to form a diazonium salt, which is then coupled with an aromatic amine (e.g., methyl anthranilate) to produce an azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration researchgate.netedpsciences.orgmdpi.com. This reaction can also be adapted for nitrate determination by first reducing nitrate to nitrite (e.g., using Zn/NaCl or a cadmium column) researchgate.netresearchgate.net. These methods offer good sensitivity, with detection limits in the µg/mL range researchgate.netedpsciences.org.

    Phosphomolybdenum Blue Method: Another spectrophotometric approach utilizes the reduction of phosphomolybdic acid to a phosphomolybdenum blue complex by sodium sulfide. Nitrite then oxidizes this complex, causing a decrease in absorbance at 814 nm. This method can be applied to water, meat products, and vegetables najah.edu.

    Chromotropic Acid Method: The reaction of nitrate with chromotropic acid in strong sulfuric acid media forms a yellow complex with a maximum absorbance at 412 nm. This method is direct, rapid, and stable, with a suitable detection limit for nitrate determination in water samples researchgate.net.

    These spectrophotometric methods are valuable for routine analysis due to their relative simplicity, cost-effectiveness, and good sensitivity, particularly when specific reagents are used to enhance selectivity or when coupled with advanced data processing techniques like machine learning for simultaneous determination of multiple analytes spectroscopyonline.com.


    Compound List:

  • This compound (2-Ethylhexyl nitrate)
  • Alkyl nitrates
  • Nitrate esters
  • Nitrite
  • Nitrate
  • 2-Ethylhexyl nitrate (2-EHN)
  • Methyl nitrate
  • Ethyl nitrate
  • Propyl nitrate
  • Butyl nitrate
  • Isoprene hydroxyl nitrates
  • Oleic acid nitrates
  • Peroxyacetyl nitrate (PAN)
  • Peroxy propionyl nitrate
  • 1-Pentyl nitrate
  • 4-Hydroxy-isoprene nitrate
  • (3,4)-Di-hydroxy-isoprene nitrate
  • Electrochemical and Sensor-Based Detection Methods

    Information regarding the specific application of electrochemical and sensor-based detection methods for the analysis of this compound was not found in the provided search results. The retrieved literature primarily focuses on these techniques for inorganic nitrates and nitrites.

    Sample Preparation and Matrix Effects in Environmental and Industrial Analysis

    Specific methodologies for sample preparation and the characterization of matrix effects for this compound in environmental and industrial analyses were not detailed in the provided search results. General analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are suggested for related organic compounds and fuel additives, implying potential applicability. However, detailed research findings on this compound's sample preparation requirements or how various matrices might affect its detection and quantification are not available from the current search scope.

    Environmental Chemistry and Atmospheric Fate of Isooctyl Nitrate

    Atmospheric Photochemistry and Oxidative Degradation

    The atmospheric degradation of isooctyl nitrate (B79036) is primarily driven by photochemical processes and reactions with oxidizing radicals.

    The primary atmospheric removal mechanism for isooctyl nitrate is its reaction with hydroxyl (OH) radicals. These reactions are generally fast and occur during daylight hours. The rate constant for the reaction of this compound with OH radicals is estimated to be in the range of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹ dss.go.thuclm.esscielo.br.

    The nitrate (NO3) radical, a significant nocturnal oxidant, also reacts with this compound. While typically slower than OH radical reactions, NO3 radical reactions are important for understanding the compound's fate during nighttime. The rate constant for the reaction of this compound with NO3 radicals is estimated to be around 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ dss.go.thradical-air.eucopernicus.orgca.gov.

    Photolysis, the direct breakdown by sunlight, is generally considered a minor degradation pathway for nitrate esters like this compound in the troposphere, as their absorption cross-sections in the relevant solar spectrum are typically low uclm.escopernicus.org.

    Table 1: Estimated Atmospheric Reaction Rate Constants for this compound

    OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Notes
    Hydroxyl (OH)~5.0 x 10⁻¹²Dominant daytime oxidant dss.go.thuclm.esscielo.br
    Nitrate (NO3)~1.0 x 10⁻¹⁴Significant nocturnal oxidant dss.go.thradical-air.eucopernicus.org
    Ozone (O3)NegligibleNot a significant removal pathway scielo.br
    PhotolysisLowMinor degradation pathway uclm.escopernicus.org

    Note: Rate constants are approximate and based on general knowledge of nitrate ester chemistry and available data for similar compounds.

    The atmospheric lifetime of this compound, primarily determined by its reaction with OH radicals, is estimated to be on the order of hours to a day copernicus.orgcopernicus.org.

    Degradation Pathways in Aqueous Environments

    In aquatic systems, this compound can undergo degradation through hydrolysis and photolysis.

    Hydrolysis is a significant degradation pathway for this compound in water. The nitrate ester linkage is susceptible to cleavage by water molecules. The rate of hydrolysis is influenced by pH and temperature. At neutral pH (pH 7) and 25°C, the hydrolysis half-life is approximately 7 days, while at 50°C, it reduces to about 24 hours lubrizol.comnitroerg.ruatc-europe.org. Studies on similar alkyl nitrates indicate that hydrolysis rates can be pH-dependent, potentially accelerating under acidic or alkaline conditions copernicus.orgcopernicus.org.

    Photolysis can also contribute to the degradation of this compound in natural waters, particularly in sunlit surface layers. However, the photolytic breakdown of nitrate anions (NO3⁻) in water is generally slower than hydrolysis unless specific conditions, such as the presence of sensitizing organic matter or halides, enhance the process dss.go.thcopernicus.orgmdpi.comresearchgate.netcsbsju.eduresearchgate.netdss.go.thepa.govnih.gov. The photolysis of nitrate itself can produce reactive species like OH radicals and NO2, which can further influence water chemistry mdpi.comresearchgate.netunito.it. For organic nitrates, aqueous-phase photolysis rate constants are generally lower than their gas-phase counterparts copernicus.org.

    Table 2: Hydrolysis Half-Life of this compound in Water

    Temperature (°C)pHHalf-Life (approx.)
    2577 days
    50724 hours

    Note: Data based on studies of this compound and similar nitrate esters.

    Biodegradation Mechanisms and Microbial Interactions

    The biodegradability of this compound in the environment is a subject of study. Some research indicates that it does not readily show signs of biodegradability in water under standard testing conditions nitroerg.ruatc-europe.org. However, the potential for microbial breakdown of nitrate esters exists, with certain microbial communities capable of cleaving the nitrate ester bond. The rates and specific mechanisms of biodegradation can vary depending on the environmental conditions and the microbial consortia present scielo.brcopernicus.org.

    Compound Names Mentioned:

    this compound

    Advanced Research Roles and Specialized Industrial Chemical Applications of Isooctyl Nitrate

    Isooctyl Nitrate (B79036) as a Chemical Precursor in Organic Synthesis

    Isooctyl nitrate serves as a valuable precursor in various organic synthesis pathways. Its nitrate ester functionality makes it amenable to reactions that introduce nitro groups or facilitate other transformations. For instance, the synthesis of 2-ethylhexyl nitrate itself involves the nitration of iso-octanol using a mixed acid (nitric acid and sulfuric acid) researchgate.net. Research has explored alternative catalytic systems, such as solid acid catalysts, in microtubule reactors for its synthesis, aiming for improved process safety and reduced waste scispace.com. The compound's structure allows for its participation in reactions where the nitrate group can be a leaving group or a source of reactive nitrogen species, although specific examples of its use as a precursor for synthesizing other complex organic molecules are less detailed in the provided search results compared to its own synthesis and applications.

    Role in Chemical Engineering Research and Process Optimization

    The chemical engineering community has leveraged this compound, particularly 2-ethylhexyl nitrate (2-EHN), for studying and optimizing chemical processes, especially those involving nitration reactions. These studies often focus on enhancing safety, efficiency, and yield through advanced reactor designs and process control.

    Continuous Flow Chemistry Applications

    Continuous flow chemistry, or flow chemistry, has emerged as a critical area for optimizing nitration processes, including the synthesis of this compound dntb.gov.uapatsnap.combeilstein-journals.org. Traditional batch reactors often struggle with the highly exothermic nature of nitration reactions, leading to potential safety hazards like local overheating and runaway reactions researchgate.netbeilstein-journals.orgthieme-connect.de. Continuous flow reactors, especially microreactors, offer superior heat and mass transfer capabilities. This allows for better temperature control, reduced reaction volumes, and shorter residence times, thereby enhancing process safety and efficiency patsnap.combeilstein-journals.orgthieme-connect.de. For example, studies have demonstrated the continuous synthesis of 2-ethylhexyl nitrate in microreactors, achieving high yields (e.g., 92.7% at 45°C) and improved safety profiles compared to conventional batch methods patsnap.comresearchgate.net. Research has also explored nitration in liquefied gases like 1,1,1,2-tetrafluoroethane (B8821072) (TFE) using flow systems, which further enhances safety and sustainability researchgate.netresearchgate.net.

    Reaction Calorimetry and Process Control Studies

    Reaction calorimetry plays a pivotal role in understanding the thermal behavior and safety aspects of chemical processes involving this compound researchgate.netmt.comsyrris.comavantipublishers.com. Techniques such as Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and reaction calorimeters (e.g., RC1e) are employed to assess thermal stability, identify decomposition onset temperatures, and quantify heat generation during reactions researchgate.netmt.comavantipublishers.com. These studies are crucial for process optimization and scale-up, allowing engineers to predict potential thermal runaway scenarios and design appropriate control strategies mt.comsyrris.comavantipublishers.com. For instance, research on iso-octanol nitration using mixed acid has utilized reaction calorimetry to determine that reactions at lower temperatures (e.g., 10°C) are more amenable to control in semi-batch processes due to the significant heat generation researchgate.net. Understanding these thermal and kinetic parameters is essential for designing safe and efficient industrial-scale production of compounds like 2-ethylhexyl nitrate mt.comsyrris.com.

    Use as a Model Compound for Nitrate Ester Reactivity Studies

    This compound, and its primary constituent 2-ethylhexyl nitrate, are utilized as model compounds to study the general reactivity and decomposition mechanisms of nitrate esters researchgate.net. The thermal decomposition of alkyl nitrates is complex, but studies using this compound, sometimes in the presence of radical scavengers like toluene, aim to elucidate reaction kinetics and mechanisms researchgate.net. Such research is vital for understanding the behavior of these compounds in various applications, including their role as fuel additives where their decomposition pathways can influence performance researchgate.net. For example, investigations into the thermal decomposition of this compound provide data for modeling its effect on diesel ignition processes researchgate.net. Furthermore, the hydrolysis rates of 2-octyl nitrate (a related nitrate ester) have been studied to understand the stability and degradation pathways of this class of compounds researchgate.net.


    Q & A

    Q. Table 1: EHN Concentration vs. Combustion Parameters

    EHN (%)Peak Pressure (MPa)Heat Release Rate Reduction (%)
    0.3-0.065.0
    0.6-0.098.0
    0.9-0.139.8

    Advanced: What mechanisms underlie EHN’s decomposition under varying oxygen concentrations?

    Methodological Answer:
    EHN decomposes via homolytic cleavage of the O–NO₂ bond, producing NO₂ and alkoxy radicals. Methodological steps:

    • Controlled atmosphere experiments : Use TGA-DSC under N₂ vs. O₂ to compare activation energies.
    • Radical trapping : ESR spectroscopy identifies transient species (e.g., HO₂) in pyrolysis studies.
    • Kinetic isotope effects : Deuterated EHN (C₈D₁₇ONO₂) isolates hydrogen-abstraction pathways .

    Advanced: How can researchers resolve contradictions in reported EHN efficacy across combustion studies?

    Methodological Answer:
    Discrepancies often arise from variations in fuel composition or testing conditions. Mitigation strategies:

    • Standardize fuel blends : Use n-heptane as a surrogate for diesel to isolate EHN effects.
    • Pressure-controlled chambers : Replicate high-altitude conditions (e.g., 68 kPa) to validate plateau-environment data .
    • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies (e.g., differing EHN concentrations) .

    Basic: What safety protocols are critical for handling this compound in laboratory settings?

    Methodological Answer:

    • Storage : Keep in amber glass bottles at ≤25°C, away from oxidizers.
    • Ventilation : Use fume hoods during synthesis to prevent NOₓ inhalation.
    • Spill management : Neutralize with aqueous NaHCO₃ and adsorb using vermiculite .

    Advanced: What role does EHN play in altering pollutant profiles during diesel combustion?

    Methodological Answer:
    EHN reduces PM emissions but may increase NOₓ. Experimental workflows:

    • Emission spectroscopy : Quantify NOₓ via FTIR in exhaust streams.
    • Soot characterization : TEM imaging and XPS analyze particle size and graphitic content.
    • Trade-off optimization : Blend EHN with urea-based SCR catalysts to balance PM-NOₓ reduction .

    Basic: What are the thermodynamic properties of this compound relevant to combustion modeling?

    Methodological Answer:
    Key parameters include:

    • Heat of formation (ΔHf) : -294 kJ/mol (calculated via Gaussian 09 using B3LYP/6-31G*).
    • Autoignition temperature : 195°C (ASTM E659).
    • Vapor pressure : 0.12 kPa at 25°C (Antoine equation fit) .

    Advanced: How can isotopic labeling elucidate EHN’s reaction pathways in oxidation studies?

    Methodological Answer:

    • ¹⁵N-labeled EHN : Track NO₂ migration pathways using isotope-ratio mass spectrometry.
    • ²H-labeled alkyl chains : Monitor H-abstraction kinetics via kinetic isotope effects (KIE > 2 indicates radical-mediated pathways) .

    Advanced: What computational models best predict EHN’s impact on ignition delay in novel fuel blends?

    Methodological Answer:

    • Detailed kinetic models : Implement EHN sub-mechanisms in Reaction Design’s FORTÉ for multi-component fuels.
    • Machine learning : Train neural networks on ignition delay datasets (e.g., LLNL’s JetSurF 2.0) to predict EHN efficacy in biodiesel blends .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.